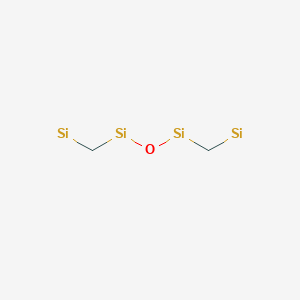
CID 78062563
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
CID 78062563 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
Scientific Research Applications
CID 78062563 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of PKD enzymes in various biochemical pathways.
Biology: It helps in maintaining the pluripotency of embryonic stem cells, making it valuable in stem cell research.
Medicine: It has potential therapeutic applications in diseases where PKD enzymes play a crucial role, such as cancer and cardiovascular diseases.
Industry: It can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
CID 78062563 exerts its effects by selectively inhibiting PKD enzymes. PKD enzymes are involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting these enzymes, this compound can modulate these processes, leading to effects such as the maintenance of stem cell pluripotency. The molecular targets of this compound include PKD1, PKD2, and PKD3, and its inhibition leads to the activation of the PI3K/AKT signaling pathway .
Comparison with Similar Compounds
CID 78062563 is unique in its selective inhibition of PKD enzymes. Similar compounds include:
CID755673: Another PKD inhibitor with similar properties.
CID755673 analogs: Variants of CID755673 with slight modifications to enhance selectivity or potency.
Other PKD inhibitors: Compounds that inhibit PKD enzymes but may have different selectivity profiles or mechanisms of action.
This compound stands out due to its ability to maintain the undifferentiated state of embryonic stem cells, which is not a common feature among other PKD inhibitors.
Properties
Molecular Formula |
C2H4OSi4 |
|---|---|
Molecular Weight |
156.39 g/mol |
InChI |
InChI=1S/C2H4OSi4/c4-1-6-3-7-2-5/h1-2H2 |
InChI Key |
DGNUEEMSQHCJOY-UHFFFAOYSA-N |
Canonical SMILES |
C([Si])[Si]O[Si]C[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















